molecular formula C7H9ClN2O B13231743 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde

2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13231743
M. Wt: 172.61 g/mol
InChI Key: SCEKECOTWVYTRC-UHFFFAOYSA-N
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Description

2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 2, an isopropyl group at position 1, and an aldehyde group at position 5 of the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The aldehyde group at position 5 can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Amines, thiols, K2CO3, DMF

Major Products

    Oxidation: 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carboxylic acid

    Reduction: 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-methanol

    Substitution: Various substituted imidazoles depending on the nucleophile used

Scientific Research Applications

2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is largely dependent on its chemical structure. The presence of the aldehyde group allows it to form Schiff bases with primary amines, which can lead to the formation of imine derivatives. These imine derivatives can interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The chlorine atom and isopropyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-imidazole-5-carbaldehyde: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    1-(Propan-2-yl)-1H-imidazole-5-carbaldehyde: Lacks the chlorine atom, which may influence its reactivity in substitution reactions.

    2-Bromo-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.

Uniqueness

2-Chloro-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the isopropyl group enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug development.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-3-propan-2-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-6(4-11)3-9-7(10)8/h3-5H,1-2H3

InChI Key

SCEKECOTWVYTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=C1Cl)C=O

Origin of Product

United States

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